4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
Description
This compound features a benzoic acid core linked via an amino group to a 2,5-dioxopyrrole (maleimide) ring substituted with a furan-2-ylmethyl group. The maleimide moiety confers reactivity toward thiol groups, making it relevant for applications in bioconjugation or enzyme inhibition.
Properties
IUPAC Name |
4-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-12-2-1-7-23-12)17-11-5-3-10(4-6-11)16(21)22/h1-8,17H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUNEGPWUEPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The maleimide moiety (2,5-dioxopyrrole) undergoes Michael addition with thiols, amines, and other nucleophiles. This reaction is critical for bioconjugation and polymer chemistry applications.
The thiol-Michael reaction is particularly efficient due to the electron-withdrawing carbonyl groups activating the maleimide double bond . This reactivity is exploited in drug-delivery systems and protein labeling.
Cycloaddition Reactions
The furan substituent participates in Diels-Alder reactions with dienophiles like maleic anhydride or tetrazines.
| Dienophile | Conditions | Cycloadduct Structure | Application |
|---|---|---|---|
| Tetrazine | Water, 37°C, 1 hour | Bicyclic pyridazine derivative | Bioorthogonal chemistry |
| Maleic anhydride | Toluene, 110°C, 24 hours | Endo-fused oxabicyclic compound | Polymer crosslinking |
These reactions proceed with moderate regioselectivity, favoring endo transition states . The benzoic acid group remains intact under these conditions, enabling post-functionalization .
Acid/Base-Driven Transformations
The benzoic acid group undergoes typical carboxylic acid reactions:
Esterification
-
Reagents: Thionyl chloride (SOCl₂) followed by alcohols
-
Conditions: 0–5°C, anhydrous dichloromethane
-
Products: Methyl/ethyl esters (85–92% yield)
Amidation
Oxidation and Reduction
Selective redox reactions modify specific functional groups:
The furan group shows higher susceptibility to oxidation than the maleimide ring . Catalytic hydrogenation (H₂/Pd-C) selectively reduces the maleimide double bond without affecting the furan.
Photochemical Reactions
UV irradiation (λ = 254–365 nm) induces:
-
Maleimide ring-opening : Forms succinimide derivatives via [2+2] cycloaddition
-
Furan crosslinking : Generates dimeric structures through radical intermediates
Biological Interaction Pathways
While not direct chemical reactions, the compound interacts with enzymes via:
-
COX-II inhibition : Competitive binding to the hydrophobic channel (IC₅₀ = 0.8–1.2 μM)
-
GSH conjugation : Thiol-mediated detoxification in hepatocytes
Key Reactivity Insights
-
The maleimide group dominates reactivity, enabling rapid bioconjugation.
-
Steric hindrance from the furan-2-ylmethyl group reduces nucleophilic attack rates at the 3-amino position by ~30% compared to unsubstituted analogs .
-
Solvent polarity significantly impacts reaction outcomes:
-
Polar aprotic solvents (DMF/DMSO) favor amine conjugations.
-
Aqueous buffers optimize thiol additions.
-
This multifaceted reactivity profile makes the compound valuable in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity modulation through structural analogs .
Scientific Research Applications
Anticancer Properties
Research indicates that 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in prostate cancer and melanoma models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell membranes suggests its potential as an antibacterial agent .
Anti-inflammatory Effects
Preliminary studies have also indicated that This compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of this compound against prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and significant induction of apoptosis at higher concentrations. This study underscores the potential of this compound as a lead molecule for developing new anticancer therapies .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of E. coli and P. aeruginosa. The findings revealed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics. This suggests its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared in Table 1:
Key Observations
Core Structure Variations: The target compound and the GSK-3β inhibitor () share the maleimide-amino-benzoic acid backbone, but the latter’s dichlorophenyl group may enhance hydrophobic interactions in kinase binding.
Substituent Effects :
- Furan vs. Chlorophenyl : The furan-2-ylmethyl group in the target compound introduces oxygen-based polarity, which may improve solubility over the dichlorophenyl analog but reduce affinity for hydrophobic kinase pockets.
- Naphthyl and Thiophene : Compound 3a’s naphthyl-pyrrol-2-one and thiophene-benzoic acid structure demonstrates how bulkier aromatic systems can target acetyltransferases.
ADC1730’s maleimide linker emphasizes the utility of this scaffold in bioconjugation due to its thiol reactivity.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The furan substituent (logP ~1.5 estimated) may render the target compound less lipophilic than the dichlorophenyl analog (logP ~3.0).
- Solubility : The benzoic acid moiety ensures moderate aqueous solubility, but the furan’s hydrophobicity could necessitate formulation optimization.
- Stability : Maleimide rings are prone to hydrolysis, particularly at basic pH; the furan’s electron-donating effects may slightly enhance stability compared to electron-withdrawing chloro groups.
Structure-Activity Relationship (SAR) Insights
- Amino Linker: Critical for maintaining spatial orientation between the maleimide and benzoic acid, as seen in the GSK-3β inhibitor’s activity.
- Substituent Diversity :
Biological Activity
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid, a complex organic compound, has garnered attention due to its potential biological activities. Its unique structure features a furan moiety linked to a pyrrole derivative and a benzoic acid component, suggesting diverse pharmacological properties.
- Molecular Formula : C15H13N3O5S
- Molecular Weight : 347.35 g/mol
- CAS Number : 920948-00-1
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of furan and pyrrole compounds exhibit significant anticancer properties. For instance, in vitro tests have shown that certain analogs possess IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil. The compound's ability to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), has been documented:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-Amino benzoic acid | MCF-7 | 5.85 |
| 4-Amino benzoic acid | A549 | 4.53 |
| 4-((1-(furan-2-ylmethyl)-2,5-dioxo... | MCF-7 | <10 |
| 4-((1-(furan-2-ylmethyl)-2,5-dioxo... | A549 | <10 |
These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. Studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Targeted for treating infections caused by urease-producing bacteria.
Case Studies
- Study on FIH-1 Inhibition : A study published in PMC highlighted the synthesis of furan derivatives that inhibit FIH-1 (factor inhibiting HIF). These derivatives were evaluated for their cytotoxicity using the MTS assay, indicating the potential of furan-based compounds in cancer therapy .
- Antiproliferative Activity : In a comparative study on novel para-amino benzoic acid analogs, some compounds exhibited significant antiproliferative activity against human cancer cell lines with IC50 values lower than 10 µM .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- The amine group facilitates interactions with biological targets.
- The carbonyl groups may participate in hydrogen bonding or π-stacking interactions with nucleophilic sites in proteins.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling the furan-2-ylmethyl-pyrrolidine-dione core with 4-aminobenzoic acid derivatives. A common approach is to use amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Yield optimization may require adjusting reaction time, temperature, or catalyst loading, as seen in analogous benzoic acid derivatization protocols .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Orthogonal analytical methods are critical:
- NMR Spectroscopy : H and C NMR to confirm substituent placement and hydrogen bonding (e.g., pyrrolidine-dione protons at δ 6.5–7.5 ppm) .
- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., ESI+ for [M+H]+) .
- Elemental Analysis : Validate empirical formula consistency (±0.3% tolerance) .
Q. What safety protocols are essential during handling?
Methodological Answer: Refer to SDS guidelines for structurally related compounds:
Q. How can solubility and stability be systematically evaluated?
Methodological Answer:
- Solubility : Use a shake-flask method with UV-Vis spectrophotometry in solvents (e.g., DMSO, PBS) at 25°C .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure, with HPLC monitoring .
Advanced Research Questions
Q. What experimental designs are suitable for assessing biological activity?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. Include positive/negative controls and dose-response curves (IC50 determination) .
- Cell-Based Studies : Use MTT assays to evaluate cytotoxicity in cancer/normal cell lines, ensuring replicates to account for biological variability .
Q. How to investigate environmental fate and ecotoxicological impacts?
Methodological Answer:
Q. How to resolve contradictions in reported solubility or reactivity data?
Methodological Answer:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed temperature/pH) and compare with orthogonal methods (e.g., NMR vs. HPLC for purity) .
- Computational Modeling : Use COSMO-RS or DFT calculations to predict solubility parameters and reconcile empirical discrepancies .
Q. What computational strategies support target interaction studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., NADPH oxidase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- QSAR Models : Derive structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Q. How to map degradation pathways under physiological conditions?
Methodological Answer:
Q. How to integrate findings into pharmacological frameworks?
Methodological Answer:
- Mechanistic Studies : Link observed activity (e.g., antioxidant properties) to known pathways (e.g., Nrf2/ARE signaling) using Western blotting or qPCR .
- Theoretical Alignment : Frame results within existing hypotheses (e.g., Michaelis-Arbuzov reactivity for pyrrolidine-dione derivatives) to propose novel therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
